An In-depth Technical Guide to Methyltetrazine-amido-N-bis(PEG4-acid): A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-amido-N-bis(PEG4-acid): A Bifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of Methyltetrazine-amido-N-bis(PEG4-acid), a key reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and applications of this versatile molecule. Furthermore, it offers a detailed experimental protocol for its use in antibody labeling, a common application in the development of targeted therapeutics.
Core Properties and Structure
Methyltetrazine-amido-N-bis(PEG4-acid) is a heterobifunctional linker that plays a crucial role in the elegant and highly efficient "click chemistry" landscape. Its structure is defined by three key components: a methyltetrazine moiety, a central amide linkage, and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. This unique architecture allows for a two-step, orthogonal conjugation strategy.
The methyltetrazine group is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (B1233481) (TCO) group. This reaction is exceptionally fast and proceeds with high selectivity in complex biological media, without the need for cytotoxic catalysts like copper.[1][2] The two terminal carboxylic acids provide the second reactive front. These groups can be readily conjugated to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), through the formation of stable amide bonds. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or similar activating agents.[1][3]
The incorporation of two PEG4 linkers significantly enhances the water solubility of the molecule, a critical feature for bioconjugation reactions that are typically performed in aqueous buffers.[2][4] The PEG spacers also provide flexibility and reduce steric hindrance between the conjugated molecules.
Physicochemical Data
The following table summarizes the key quantitative data for Methyltetrazine-amido-N-bis(PEG4-acid).
| Property | Value | Reference(s) |
| Molecular Formula | C33H51N5O13 | [2] |
| Molecular Weight | 725.8 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | [4] |
| Solubility | DMSO, Acetonitrile | [2] |
| Storage Conditions | -20°C | [2] |
| CAS Number | 2639395-39-2 | [2] |
Experimental Protocol: Antibody Labeling
This protocol provides a detailed methodology for the conjugation of Methyltetrazine-amido-N-bis(PEG4-acid) to a model antibody, followed by a subsequent bioorthogonal reaction with a TCO-containing molecule.
Materials
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Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
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Methyltetrazine-amido-N-bis(PEG4-acid)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-9.0, or PBS, pH 7.4.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0.
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TCO-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).
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Spin desalting columns or dialysis cassettes for purification.
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Anhydrous DMSO or DMF.
Part 1: Activation of Carboxylic Acids and Conjugation to Antibody
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Reagent Preparation:
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Prepare a 10 mg/mL stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO.
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Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.
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-
Activation of Methyltetrazine Linker:
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In a microcentrifuge tube, combine the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions at a 1:5:10 molar ratio (Linker:EDC:NHS).
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Incubate the activation mixture for 15-30 minutes at room temperature.[3]
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-
Conjugation to Antibody:
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Add the activated linker mixture to the antibody solution. The molar excess of the linker to the antibody will determine the degree of labeling (DOL) and should be optimized. A starting point is a 10-20 fold molar excess of the linker over the antibody.[3]
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
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Purification of the Tetrazine-Modified Antibody (Tz-Antibody):
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Purify the Tz-Antibody from excess, unreacted linker and byproducts using a spin desalting column or by dialysis against PBS, pH 7.4.
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-
Characterization (Optional but Recommended):
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Determine the concentration of the purified Tz-Antibody using a spectrophotometer at 280 nm.
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The DOL can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine moiety (around 520 nm), or more accurately by mass spectrometry.[3]
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Part 2: Bioorthogonal Reaction with a TCO-Functionalized Molecule
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Reaction Setup:
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Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).
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In a microcentrifuge tube, combine the purified Tz-Antibody with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure a complete reaction.[3]
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Click Reaction:
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Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid.[3]
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Final Purification:
-
Purify the final antibody conjugate from the unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
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-
Analysis:
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The final conjugate can be analyzed by SDS-PAGE, which will show a shift in molecular weight corresponding to the attached molecule.
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Visualizations
Chemical Structure and Reaction Pathway
The following diagrams illustrate the chemical structure of Methyltetrazine-amido-N-bis(PEG4-acid) and its application in a typical bioconjugation workflow.
Caption: Chemical structure of Methyltetrazine-amido-N-bis(PEG4-acid).
Caption: Experimental workflow for antibody conjugation.
